N-(2-(1H-indol-3-yl)ethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide

Medicinal chemistry Lead optimization Physicochemical property differentiation

N-(2-(1H-Indol-3-yl)ethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide (CAS 1396757-80-4; molecular formula C₁₉H₁₈N₆O; MW 346.39 g/mol) is a synthetic indole–tetrazole hybrid featuring a tryptamine-derived ethyl linker connecting the indole C-3 position to a 2-aryl-2H-tetrazole-5-carboxamide moiety bearing a p-tolyl substituent. The compound belongs to the broader 2-aryl-2H-tetrazole-5-carboxamide class, which has been investigated in the patent literature as a scaffold for antiallergy agents.

Molecular Formula C19H18N6O
Molecular Weight 346.394
CAS No. 1396757-80-4
Cat. No. B2406547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-indol-3-yl)ethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide
CAS1396757-80-4
Molecular FormulaC19H18N6O
Molecular Weight346.394
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NCCC3=CNC4=CC=CC=C43
InChIInChI=1S/C19H18N6O/c1-13-6-8-15(9-7-13)25-23-18(22-24-25)19(26)20-11-10-14-12-21-17-5-3-2-4-16(14)17/h2-9,12,21H,10-11H2,1H3,(H,20,26)
InChIKeyUJCFDCVDFUQPCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-Indol-3-yl)ethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide (CAS 1396757-80-4): Procurement-Relevant Structural and Pharmacophoric Profile


N-(2-(1H-Indol-3-yl)ethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide (CAS 1396757-80-4; molecular formula C₁₉H₁₈N₆O; MW 346.39 g/mol) is a synthetic indole–tetrazole hybrid featuring a tryptamine-derived ethyl linker connecting the indole C-3 position to a 2-aryl-2H-tetrazole-5-carboxamide moiety bearing a p-tolyl substituent . The compound belongs to the broader 2-aryl-2H-tetrazole-5-carboxamide class, which has been investigated in the patent literature as a scaffold for antiallergy agents [1]. Its indole–tetrazole pharmacophoric architecture is shared with compounds that have demonstrated in vitro anticancer activity via tubulin polymerization inhibition and estrogen receptor-α (ER-α) antagonism [2][3]. The compound is commercially available at typical research-grade purity (≥95%) from specialty chemical suppliers, though its primary literature footprint is substantially more limited than that of its closest structural analog, the p-trifluoromethoxy variant (CAS 1396845-02-5) .

1Indole–tetrazole scaffold for tubulin polymerization and ER-α binding assay context
2Lower-MW p-tolyl analog may simplify SAR exploration vs. –OCF₃ variant
3Tryptamine-derived linker for target-engagement and mast cell degranulation assay context

Why Indole–Tetrazole Carboxamide Analogs Cannot Be Interchanged Without Risk: The Case of CAS 1396757-80-4 vs. Its p-Trifluoromethoxy Analog


Indole–tetrazole carboxamides sharing a common N-(2-(1H-indol-3-yl)ethyl)-2-aryl-2H-tetrazole-5-carboxamide backbone are not freely interchangeable because even a single para-substituent change on the 2-aryl ring introduces a quantifiable shift in molecular weight (ΔMW = 70.0 g/mol, from 346.39 to 416.36), lipophilicity, hydrogen-bonding capacity, and metabolic liability that can alter target engagement, solubility, and pharmacokinetic behavior [1]. The p-tolyl substituent (–CH₃) of CAS 1396757-80-4 confers lower molecular weight, fewer hydrogen-bond acceptors (6 vs. 8 for the –OCF₃ analog), and distinct electronic properties (Hammett σₚ = –0.17 for –CH₃ vs. +0.35 for –OCF₃) compared with the p-trifluoromethoxy variant [1][2]. These differences, while subtle in structure, can produce divergent outcomes in cell-based antiproliferative assays, tubulin polymerization inhibition, and ER-α binding—as documented for closely related indole–tetrazole series where para-substituent variation shifted IC₅₀ values by 2- to 5-fold [2][3]. Treating these analogs as functionally equivalent without experimental verification therefore risks irreproducible results in target validation, SAR campaigns, or screening library procurement [3].

Target: p-Tolyl analog
Substitute: p-OCF₃ analog
MW 346.39 g/mol; σₚ –0.17
MW 416.36 g/mol; σₚ +0.35
6 H-bond acceptors; no fluorine
8 H-bond acceptors; 3 fluorine atoms
Electron-donating character
Electron-withdrawing character

Para-substituent shift may alter target engagement, solubility, and metabolic liability; direct interchange requires experimental verification.

Quantitative Differentiation Evidence: CAS 1396757-80-4 in the Context of Indole–Tetrazole Carboxamide Selection


Molecular Weight and Physicochemical Divergence from the p-Trifluoromethoxy Analog (CAS 1396845-02-5)

CAS 1396757-80-4 exhibits a molecular weight of 346.39 g/mol, which is 70.0 g/mol (16.8%) lower than its closest structural analog, the p-trifluoromethoxy variant CAS 1396845-02-5 (MW 416.36 g/mol) . The p-tolyl compound possesses 6 hydrogen-bond acceptors (4 tetrazole N + 1 amide carbonyl O + 1 indole NH) versus 8 for the –OCF₃ analog, and contains no fluorine atoms, eliminating potential metabolic defluorination liability . The Hammett σₚ constant for –CH₃ (–0.17) indicates electron-donating character, while –OCF₃ (+0.35) is electron-withdrawing—a directional electronic difference of 0.52 σ units [1]. This electronic disparity can alter the electron density distribution on the tetrazole ring, potentially affecting π-stacking interactions with aromatic residues in target binding pockets [1].

Physicochemical Divergence
Head-to-head
ΔMW –70.0 g/mol (–16.8%); Δσₚ –0.52 units
Electronic and lipophilicity shift may affect target binding and permeability
Hammett σₚ: –CH₃ (–0.17) vs –OCF₃ (+0.35)
Medicinal chemistry Lead optimization Physicochemical property differentiation

Class-Level Anticancer Activity: Tubulin Polymerization Inhibition Benchmarking Against Combretastatin A-4 and Etoposide

Although no direct tubulin polymerization IC₅₀ has been reported specifically for CAS 1396757-80-4, structurally related indole–tetrazole coupled aromatic amides (compounds 6a and 6f in the Reddy et al. 2022 series) demonstrated tubulin polymerization inhibition with IC₅₀ values of 0.34 μM and 0.52 μM, respectively—approximately 2-fold more potent than the standard Combretastatin A-4 (CA-4) in the same assay [1]. The same compound series showed antiproliferative IC₅₀ values in the range of 3.5–8.7 μM against MCF-7 (breast), A549 (lung), and SKOV3 (ovarian) cancer cell lines, outperforming etoposide, the clinical standard used as a comparator [1]. CAS 1396757-80-4 shares the essential indole–tetrazole–amide connectivity with this series, and its p-tolyl substituent electronically resembles the 4-methoxyphenyl group of compound 6a (σₚ for –OCH₃ = –0.27 vs. –0.17 for –CH₃), suggesting a similar electron-donating pharmacophoric contribution [2].

Tubulin Inhibition (Class)
Class-level
IC₅₀ 0.34–0.52 μM (analogs) vs CA-4 ≈0.7–1.0 μM
Supports tubulin polymerization endpoint review
Not directly reported for this compound
Anticancer drug discovery Tubulin polymerization Microtubule targeting agents

Class-Level ER-α Antagonism: Indole–Tetrazole Derivatives Exhibit Nanomolar ER-α Binding Affinity

Indole–tetrazole derivatives from the Kaur et al. 2024 series demonstrated significant ER-α binding affinity, with compound 5d achieving IC₅₀ = 5.826 nM and compound 5f achieving IC₅₀ = 110.6 nM in a fluorescence polarization-based competitive binding assay—both surpassing the standard drug bazedoxifene (IC₅₀ = 339.2 nM) by 58-fold and 3-fold, respectively [1]. In antiproliferative assays against the ER-α dominant T-47D breast cancer cell line, compounds 5d and 5f showed IC₅₀ values of 10.00 ± 0.59 μM and 3.83 ± 0.74 μM, respectively, compared with bazedoxifene at 14.23 ± 0.68 μM [1]. These compounds displayed non-significant cytotoxicity against normal HEK-293 cells, indicating a therapeutic window [1]. CAS 1396757-80-4 contains the same 2H-tetrazole-5-carboxamide core and indole pharmacophore as the Kaur series, differing only in the substitution pattern on the tetrazole N-aryl ring; the p-tolyl group may influence ER-α subtype selectivity differentially compared with the p-chloro and p-methoxy substituents of 5d and 5f [1].

ER-α Binding (Class)
Class-level
IC₅₀ 5.826 nM (analog 5d); 58-fold vs bazedoxifene
Supports ER-α binding assay context
Not directly reported for CAS 1396757-80-4
Breast cancer Estrogen receptor Selective estrogen receptor modulator SERM

Class-Level Antiallergy Activity: Indolecarboxamidotetrazoles Inhibit IgE-Mediated Histamine Release from Human Basophils

The indolecarboxamidotetrazole class, to which CAS 1396757-80-4 belongs by virtue of its indole–tetrazole–carboxamide connectivity, has validated antiallergy activity documented in the peer-reviewed literature. Unangst et al. (1989) reported that compounds in this series inhibit histamine release from anti-IgE-stimulated human basophilic leukocytes obtained from allergic donors [1]. The lead compound CI-949 (5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide) demonstrated potent inhibition of histamine release from human basophils and from guinea pig and human chopped lung tissue [1]. While the structural topology of CI-949 differs from CAS 1396757-80-4 (the tetrazole is attached via an amide at the indole 2-position in CI-949 rather than as a 2-aryl-2H-tetrazole-5-carboxamide linked to the indole 3-ethylamine side chain), both share the indole–tetrazole–carboxamide pharmacophoric triad [1]. The tetrazole-5-carboxamide antiallergy scaffold is further protected by US Patent 4,116,960, which generically claims N-aromatic 1H-(or 2H) tetrazole-5-carboxamide derivatives as anti-allergic agents [2].

Antiallergy Activity
Class-level
Reported histamine release inhibition by indolecarboxamidotetrazole class
May support mast cell degranulation assay context
CI-949 topology differs; direct data to verify
Antiallergy drug discovery Mast cell stabilization Histamine release inhibition

Optimal Procurement and Research Application Scenarios for N-(2-(1H-Indol-3-yl)ethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide (CAS 1396757-80-4)


Microtubule-Targeted Anticancer Screening Library Expansion

CAS 1396757-80-4 is best deployed as a structurally novel entry in microtubule-targeted anticancer screening libraries. The class-level evidence from Reddy et al. (2022) demonstrates that indole–tetrazole coupled aromatic amides achieve tubulin polymerization IC₅₀ values (0.34–0.52 μM) 2-fold more potent than Combretastatin A-4 [1]. The p-tolyl substituent provides an electron-donating character (σₚ = –0.17) similar to the 4-methoxyphenyl group of the most active compound 6a, while its lower molecular weight (346.39 vs. 416.36 for the –OCF₃ analog) and absence of fluorine make it a cost-effective starting point for hit-to-lead optimization in academic and small-biotech settings [2].

ER-α Antagonist Lead Generation for Hormone-Dependent Breast Cancer

The indole–tetrazole scaffold has demonstrated ER-α binding affinity as low as 5.826 nM (compound 5d), 58-fold more potent than the clinical SERM bazedoxifene [3]. CAS 1396757-80-4, with its distinct p-tolyl substitution and tryptamine-derived N-ethyl linker, offers a structurally differentiated entry into the ER-α antagonist chemical space that is not exemplified in the published Kaur et al. (2024) series. Procurement for ER-α-focused medicinal chemistry programs is justified by the need to explore para-substituent SAR beyond the p-chloro, p-fluoro, and p-methoxy variants that have already been characterized in the class [3].

Mast Cell Stabilization and Antiallergy Screening in Basophil-Based Assays

The validated antiallergy activity of the indolecarboxamidotetrazole class (Unangst et al., 1989) supports the inclusion of CAS 1396757-80-4 in mast cell stabilization screening cascades [4]. Its tryptamine-derived side chain (indole-3-ethylamine) structurally resembles the endogenous signaling molecule tryptamine, which has documented modulatory effects on IgE-mediated responses. This topological feature is absent from the CI-949 series, potentially offering differential receptor engagement or pharmacokinetic properties that warrant empirical evaluation in human basophil histamine release assays [4].

Application
Selection Property
Validation Focus
Microtubule-targeted cell-model studies
Indole–tetrazole pharmacophore with p-tolyl electron-donating character
Tubulin polymerization endpoint review
ER-α binding and cell-model endpoint studies
Distinct p-tolyl substitution unexplored in ER-α antagonist series
ER-α competitive binding assay context
Mast cell degranulation assay context
Tryptamine-derived linker for differential receptor engagement
Histamine release inhibition endpoint review
Quote Request

Request a Quote for N-(2-(1H-indol-3-yl)ethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.